molecular formula C15H23NO4 B11177877 3,4,5-trimethoxy-N-pentylbenzamide

3,4,5-trimethoxy-N-pentylbenzamide

Cat. No.: B11177877
M. Wt: 281.35 g/mol
InChI Key: KUEXVZAZUXINCX-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-pentylbenzamide is an organic compound with the molecular formula C14H21NO4 It is a derivative of benzamide, where the benzene ring is substituted with three methoxy groups at the 3, 4, and 5 positions, and an N-pentyl group is attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-pentylbenzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3,4,5-trimethoxybenzoic acid.

    Amide Formation: The carboxylic acid group of 3,4,5-trimethoxybenzoic acid is converted to an amide by reacting it with pentylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-pentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Sodium hydride (NaH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: 3,4,5-trimethoxybenzaldehyde or 3,4,5-trimethoxybenzoic acid.

    Reduction: 3,4,5-trimethoxy-N-pentylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4,5-Trimethoxy-N-pentylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.

    Biology: It is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: The compound is explored for its potential use in organic electronics and as a building block for functional materials.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-pentylbenzamide depends on its specific application. In medicinal chemistry, it may act by:

    Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor Binding: Interacting with specific receptors on cell surfaces to modulate biological pathways.

    Signal Transduction: Affecting intracellular signaling pathways by interacting with key proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the trimethoxybenzene core and the N-pentyl group. This combination imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

3,4,5-trimethoxy-N-pentylbenzamide

InChI

InChI=1S/C15H23NO4/c1-5-6-7-8-16-15(17)11-9-12(18-2)14(20-4)13(10-11)19-3/h9-10H,5-8H2,1-4H3,(H,16,17)

InChI Key

KUEXVZAZUXINCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

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